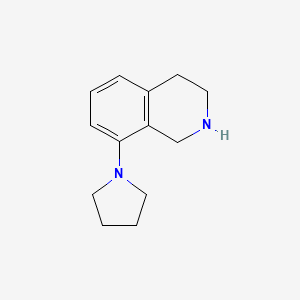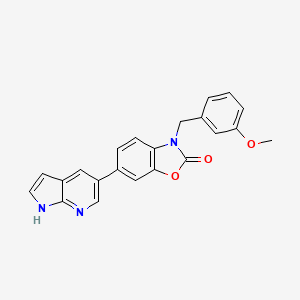
Tnik-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Traf2 and Nck interacting kinase inhibitor 5 (Tnik-IN-5) is a small molecule inhibitor that targets the Traf2 and Nck interacting kinase (TNIK). TNIK is a serine/threonine kinase involved in various cellular processes, including cell motility, proliferation, and differentiation. It plays a crucial role in the Wnt signaling pathway, which is essential for maintaining normal cell function and is implicated in the development of cancer and neurological diseases .
Méthodes De Préparation
The synthesis of Tnik-IN-5 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Des Réactions Chimiques
Tnik-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, solvents, and temperature control. The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed .
Applications De Recherche Scientifique
Tnik-IN-5 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of TNIK in various chemical pathways and reactions.
Biology: this compound is used to investigate the biological functions of TNIK in cell motility, proliferation, and differentiation.
Medicine: It has potential therapeutic applications in the treatment of cancer and neurological diseases by targeting the TNIK pathway.
Industry: This compound can be used in the development of new drugs and therapeutic strategies targeting TNIK.
Mécanisme D'action
Tnik-IN-5 exerts its effects by binding to the active site of the TNIK enzyme, preventing it from phosphorylating its target substrates. This inhibition disrupts downstream signaling pathways that are dependent on TNIK activity, leading to the suppression of cancer cell growth and survival. The molecular targets and pathways involved include the Wnt signaling pathway and other related pathways that regulate cell proliferation and differentiation .
Comparaison Avec Des Composés Similaires
Tnik-IN-5 is unique compared to other similar compounds due to its specific targeting of TNIK. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine: Another TNIK inhibitor with a different core structure.
Benzo[d]oxazol-2(3H)-one: A compound with TNIK inhibitory activity but different functional groups.
3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one: Another TNIK inhibitor with a distinct chemical structure.
4-phenyl-2-phenylaminopyridine: A TNIK inhibitor with different substituents.
This compound stands out due to its specific binding affinity and inhibitory potency against TNIK, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H17N3O3 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
3-[(3-methoxyphenyl)methyl]-6-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C22H17N3O3/c1-27-18-4-2-3-14(9-18)13-25-19-6-5-15(11-20(19)28-22(25)26)17-10-16-7-8-23-21(16)24-12-17/h2-12H,13H2,1H3,(H,23,24) |
Clé InChI |
DRHILHIKLGEWOH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CN2C3=C(C=C(C=C3)C4=CN=C5C(=C4)C=CN5)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15144932.png)
![methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B15144946.png)
![(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one](/img/structure/B15144949.png)
![(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol](/img/structure/B15144954.png)
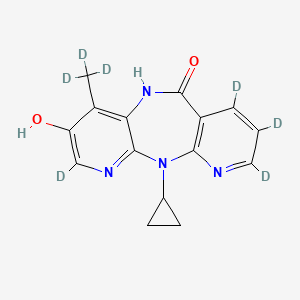
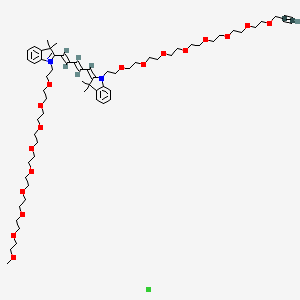
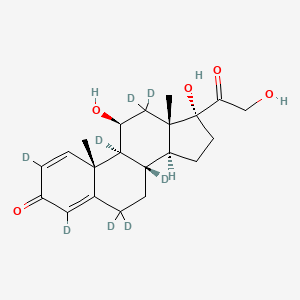
![Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt](/img/structure/B15144985.png)
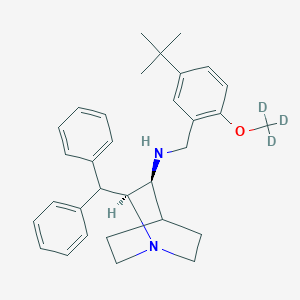
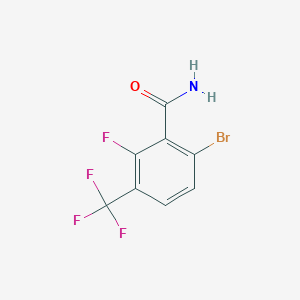
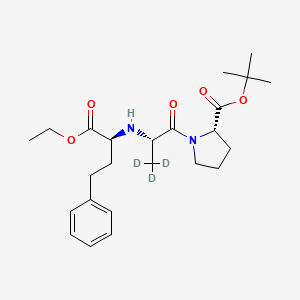
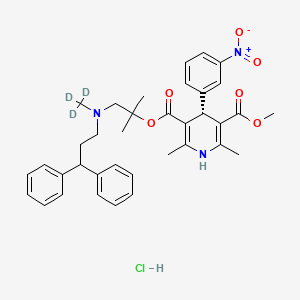
![5-[4-[(2-aminophenyl)carbamoyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15145009.png)
